molecular formula C17H18ClNO2 B4000810 N-(3-chloro-4-methoxyphenyl)-2-phenylbutanamide

N-(3-chloro-4-methoxyphenyl)-2-phenylbutanamide

Cat. No.: B4000810
M. Wt: 303.8 g/mol
InChI Key: IQPMMRNRUZCDGB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.1026065 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Chemical Reactions and Syntheses

Research involving structurally similar compounds has focused on exploring novel chemical reactions and syntheses. For example, the study of azetidinones for carbapenems and the behavior of allylamine precursors in chemical synthesis highlights the ongoing interest in developing new pharmaceutical intermediates and compounds with potential therapeutic applications (Selezneva et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of new heterocyclic compounds, such as N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, demonstrates the interest in creating molecules with potential as lipoxygenase inhibitors. This research avenue could suggest applications in developing anti-inflammatory or cancer-fighting drugs (Aziz‐ur‐Rehman et al., 2016).

Anticonvulsant and Neuroprotective Effects

The design, synthesis, and evaluation of compounds for their anticonvulsant and neuroprotective effects indicate the potential for N-(3-chloro-4-methoxyphenyl)-2-phenylbutanamide or similar compounds to contribute to the treatment of neurological disorders. The study of N-(substituted benzothiazol-2-yl)amides as anticonvulsants and neuroprotective agents is an example of how structurally related compounds are being examined for therapeutic applications (Hassan et al., 2012).

Analytical Methods in Drug Identification

Research on the determination of embutramide in mammalian tissues, although not directly related to this compound, illustrates the importance of analytical chemistry in the identification and quantification of pharmaceutical compounds within biological matrices. This is crucial for drug safety, efficacy studies, and forensic analyses (Braselton et al., 1988).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-14(12-7-5-4-6-8-12)17(20)19-13-9-10-16(21-2)15(18)11-13/h4-11,14H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPMMRNRUZCDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.